2-Amino-3-piperidin-1-ylnaphthalene-1,4-dione
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Overview
Description
2-Amino-3-piperidin-1-ylnaphthalene-1,4-dione is a chemical compound with the molecular formula C15H16N2O2. It is a derivative of naphthalene, containing both an amino group and a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-piperidin-1-ylnaphthalene-1,4-dione typically involves the reaction of 2-amino-1,4-naphthoquinone with piperidine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained around 60-80°C. The reaction mixture is stirred for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-piperidin-1-ylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroquinone form.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-3-piperidin-1-ylnaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-piperidin-1-ylnaphthalene-1,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,4-naphthoquinone: Lacks the piperidine ring but shares the naphthoquinone core.
3-Piperidin-1-ylnaphthalene-1,4-dione: Similar structure but without the amino group.
Naphthalene derivatives: Various derivatives with different substituents on the naphthalene ring.
Uniqueness
2-Amino-3-piperidin-1-ylnaphthalene-1,4-dione is unique due to the presence of both an amino group and a piperidine ring, which confer specific chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-amino-3-piperidin-1-ylnaphthalene-1,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c16-12-13(17-8-4-1-5-9-17)15(19)11-7-3-2-6-10(11)14(12)18/h2-3,6-7H,1,4-5,8-9,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVVDSYDWBNNOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)C3=CC=CC=C3C2=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385368 |
Source
|
Record name | 2-amino-3-piperidin-1-ylnaphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40385368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5212-52-2 |
Source
|
Record name | 2-amino-3-piperidin-1-ylnaphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40385368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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